5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine
Description
5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring and a methoxyphenyl group attached to the piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C15H17FN4O |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
5-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17FN4O/c1-21-14-4-2-3-13(9-14)19-5-7-20(8-6-19)15-17-10-12(16)11-18-15/h2-4,9-11H,5-8H2,1H3 |
InChI Key |
OMGBLPKAUVWMLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-5-fluoropyrimidine and 4-(3-methoxyphenyl)piperazine.
Substitution Reaction: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100-120°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Hydrogenated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including antiviral, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.
5-Chloro-2-((4-(3-methoxyphenyl)piperazin-1-yl)methyl)-9H-xanthen-9-one hydrochloride: A compound with SIRT2 inhibitory activity.
Uniqueness
5-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
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